molecular formula C18H14F2N4O3S B2677046 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897482-16-5

4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2677046
CAS No.: 897482-16-5
M. Wt: 404.39
InChI Key: NJMUODHVHQKFME-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a sophisticated chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and drug discovery. The core benzothiazole structure is a privileged motif in pharmacology, known for its diverse biological activities and its presence in compounds that interact with critical cellular targets . The specific substitution pattern on this molecule suggests its potential utility in several high-impact research areas. The benzothiazole nucleus is a well-established scaffold in the development of anticancer agents . Research indicates that substituted benzothiazoles can demonstrate potent and selective antitumor properties, with some analogs exhibiting activity at nanomolar concentrations against various cancer cell lines, including breast, colon, and hepatic carcinomas . The difluoro and piperazinyl modifications on this core structure are common strategies to fine-tune a molecule's electronic properties, bioavailability, and binding affinity to enzymatic targets. Furthermore, benzothiazole derivatives have shown significant promise as antimicrobial agents, with documented efficacy against a range of Gram-positive bacteria and drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . From a mechanistic perspective, the research value of this compound is rooted in the benzothiazole framework's ability to serve as a key pharmacophore. The structure may be investigated for its potential to inhibit specific enzymes or interfere with protein-protein interactions. The piperazine linker, capped with a nitrobenzoyl group, is a versatile element that can enhance solubility and provide a handle for interacting with biological targets, commonly seen in molecules designed to modulate central nervous system (CNS) and kinase-related pathways . This compound is presented as a valuable chemical tool for researchers exploring new therapeutic avenues in oncology, infectious diseases, and neuropharmacology.

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O3S/c19-11-9-13(20)16-15(10-11)28-18(21-16)23-7-5-22(6-8-23)17(25)12-3-1-2-4-14(12)24(26)27/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMUODHVHQKFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various solvents like dimethylformamide (DMF) and ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for this compound is its anticancer properties. Studies have shown that derivatives of benzothiazole exhibit significant efficacy against various cancer cell lines. For instance:

  • In vitro studies demonstrated that 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can inhibit cell proliferation in cancerous cells, suggesting its potential as an anticancer agent .
  • Animal models have indicated that administration of the compound leads to reduced tumor sizes, supporting its therapeutic application in oncology.

Antimicrobial Activity

Research indicates that compounds with benzothiazole moieties possess antimicrobial properties. The presence of nitro and fluorine groups may enhance these effects:

  • Preliminary investigations suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Given the structural similarities with other neuroprotective agents, this compound may also exhibit potential in treating neurodegenerative diseases. Its ability to interact with specific molecular targets could modulate pathways involved in neuroprotection.

Structure-Activity Relationship (SAR)

The development of structure-activity relationships has been crucial for understanding the efficacy of this compound:

  • Inhibition Studies : Surface plasmon resonance techniques have shown strong binding affinities to specific targets associated with disease pathways .
  • Cell Line Experiments : In vitro studies using various cancer cell lines (e.g., MCF7, HCT116) have highlighted the compound's ability to reduce cell viability significantly .
  • In vivo Studies : Animal studies have demonstrated that treatment with this compound can lead to significant tumor reduction in mouse models .

Summary of Biological Activities

Activity TypeObservations
AnticancerInhibits cancer cell proliferation; reduces tumor size in animal models
AntimicrobialExhibits inhibition against various bacterial strains
NeuroprotectivePotential effects on neurodegenerative pathways

Mechanism of Action

The mechanism of action of 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Benzothiazole and Benzimidazole Derivatives

While the target compound contains a benzothiazole core, structurally related benzimidazole derivatives (e.g., compounds 9a–9e from ) feature acetamide-linked thiazole-triazole systems. Key differences include:

  • Substituent Effects: The target compound’s 4,6-difluoro substitution contrasts with the para-substituted aryl thiazoles in 9a–9e.
  • Biological Activity : highlights docking studies showing interactions with active sites (e.g., 9c binds similarly to acarbose). The target compound’s nitrobenzoyl-piperazine group may offer distinct binding modes due to its larger size and nitro group’s electron-withdrawing effects .

Table 1: Comparison of Benzothiazole/Benzimidazole Derivatives

Compound Core Structure Key Substituents Reported Activity
Target Compound Benzothiazole 4,6-F; 2-(2-nitrobenzoyl-piperazine) Not specified (in evidence)
9c () Benzimidazole 4-bromophenyl thiazole-acetamide Docking with acarbose-like activity

Piperazine-Containing Compounds

Piperazine is a common pharmacophore due to its solubility and conformational flexibility. Comparisons include:

  • Spiro Compounds (): Compounds 13 and 14 incorporate piperazine linked to spirodecane-dione systems. Unlike the target compound’s nitrobenzoyl group, these analogs feature chlorophenyl or phenyl substituents, which may reduce electron withdrawal but enhance π-π stacking .
  • Triazolone Derivatives (): Complex triazolone-piperazine structures (e.g., f , g ) include dichlorophenyl and dioxolane moieties. These bulkier systems likely exhibit distinct steric hindrance compared to the target’s benzothiazole core .

Table 2: Piperazine-Linked Compounds

Compound Piperazine Substituent Additional Features Potential Impact
Target Compound 2-Nitrobenzoyl Benzothiazole core Enhanced electron withdrawal
14 () 3-Chlorophenyl Spirodecane-dione Increased rigidity
f () Dichlorophenyl-dioxolane Triazolone ring Steric bulk

Fluorinated and Nitro-Substituted Analogs

Fluorine and nitro groups are critical in agrochemicals and pharmaceuticals:

  • Hydrazone Derivatives (): Difluorophenyl pyrazole benzoic acid derivatives exhibit antimicrobial activity. The target’s difluoro substitution may similarly enhance bioactivity by resisting oxidative metabolism .
  • Mesotrione (): A nitro-substituted herbicide.

Table 3: Fluorinated/Nitro-Substituted Compounds

Compound Fluorine/Nitro Position Application Structural Note
Target Compound 4,6-F; 2-nitrobenzoyl Undefined (evidence) Benzothiazole core
Mesotrione () Nitro at benzoyl Herbicide Cyclohexanedione core
9b () 4-Fluorophenyl thiazole Docking studies Benzimidazole core

Biological Activity

The compound 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a novel synthetic derivative belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzothiazole Core : The initial step typically involves the reaction of 4,6-difluoro-2-aminobenzothiazole with appropriate reagents to establish the benzothiazole framework.
  • Piperazine Coupling : The benzothiazole derivative is coupled with piperazine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
  • Introduction of Nitro Group : A nitration step introduces the nitro group at the 2-position of the benzoyl moiety.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antitumor agent and anti-inflammatory drug .

Antitumor Activity

Research indicates that derivatives of benzothiazole exhibit significant antitumor properties. For instance:

  • A study demonstrated that compounds similar to this compound showed potent inhibition against cancer cell lines such as A431 and A549. These compounds were noted for their ability to induce apoptosis and arrest the cell cycle at concentrations as low as 1 µM .
CompoundCell Line TestedIC50 (µM)Mechanism
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
4iHOP-924Anticancer activity

Anti-inflammatory Activity

In addition to antitumor effects, this compound has shown promise in reducing inflammation markers such as IL-6 and TNF-α in vitro. These findings suggest that it may also play a role in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : It is believed to modulate signaling pathways through interactions with cellular receptors or by binding to DNA, affecting gene expression related to tumor growth and inflammation.

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives:

  • Benzothiazole Derivatives Against Cancer : A comprehensive study indicated that modifications on the benzothiazole nucleus significantly enhanced anticancer activity. Compounds with nitro substitutions exhibited greater antiproliferative effects compared to their chloro counterparts .
  • Inhibition Studies : In a study focused on α-amylase inhibition for potential antidiabetic applications, derivatives incorporating the benzothiazole structure demonstrated significant enzyme inhibition rates compared to standard treatments .

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